![molecular formula C24H21N3 B12906763 Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- CAS No. 673475-80-4](/img/structure/B12906763.png)
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes a fused imidazole and quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline typically involves the reaction of 4,5-diphenyl-2-(2-nitrophenyl)imidazole with acetone, induced by a low-valent titanium reagent (TiCl4/Zn) . The reaction conditions are carefully controlled to ensure the formation of the desired product, with the dihydropyrimidine ring being a key intermediate in the process.
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis. The use of scalable reagents and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
Scientific Research Applications
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline has been explored for its applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9-Chloro-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazolin-5-one: This compound shares a similar core structure but includes a chloro substituent, which can influence its chemical properties and biological activity.
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazoles: These compounds have a similar imidazole ring but differ in the fused ring system, leading to different chemical and biological properties.
Uniqueness
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
673475-80-4 |
|---|---|
Molecular Formula |
C24H21N3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3 |
InChI Key |
YCFSEUXVXNKFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
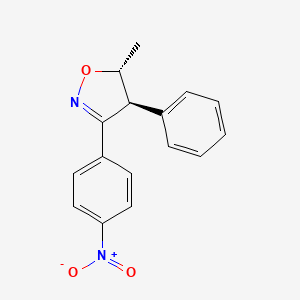
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
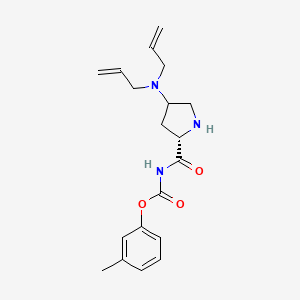
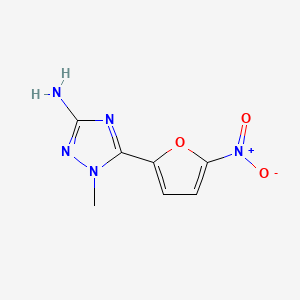
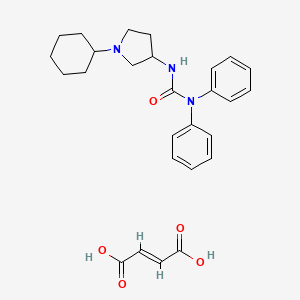


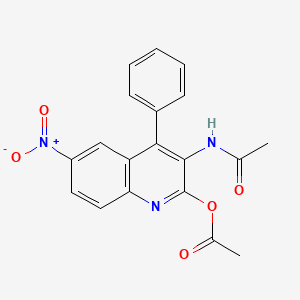
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)

